Receptor Antagonism Profile: P2X7 Purinoceptor Activity
3-(1-Propionylpiperidin-3-yl)benzoic acid demonstrates quantifiable antagonist activity at the human and rat P2X7 purinoceptors. This distinguishes it from the majority of simple piperidine-benzoic acid building blocks. Its potency varies across assays, providing a nuanced activity profile for target validation. A known P2X7 antagonist, A-438079, shows different potency in a comparable cellular assay, illustrating that receptor antagonism is highly dependent on specific chemical structure and cannot be inferred from class membership alone [1].
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 11.8 nM (human), 28.2 nM (rat) |
| Comparator Or Baseline | A-438079 (a known P2X7 antagonist): 123 nM (human, comparable assay) |
| Quantified Difference | 3-(1-Propionylpiperidin-3-yl)benzoic acid is ~10.4-fold more potent than A-438079 in human recombinant P2X7 cell assays. |
| Conditions | Human/rat recombinant P2X7 receptors in 1321N1 cells, assessed by FLIPR calcium flux. Comparator A-438079 tested in HEK293 cells expressing human P2X7, also with calcium flux. |
Why This Matters
This specific, quantifiable P2X7 antagonist activity supports the selection of this compound for research programs targeting the P2X7 pathway in inflammation and pain, as opposed to a structurally related but biologically inert building block.
- [1] BindingDB. (2013). BDBM50412162: 3-(1-Propionylpiperidin-3-yl)benzoic acid. IC50: 11.8 nM (human P2X7), 28.2 nM (rat P2X7). View Source
- [2] BindingDB. (2025). BDBM50410955: A-438079. IC50: 123 nM (human P2X7). View Source
